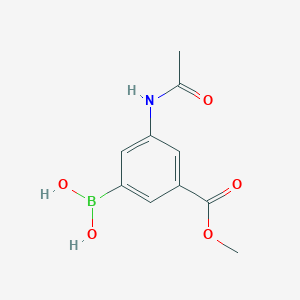

(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15781716

Molecular Formula: C10H12BNO5

Molecular Weight: 237.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BNO5 |

|---|---|

| Molecular Weight | 237.02 g/mol |

| IUPAC Name | (3-acetamido-5-methoxycarbonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) |

| Standard InChI Key | QZHAMNSNXSJPQI-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its boronic acid group () attached to a phenyl ring bearing two functional groups:

-

Acetamido (-NHCOCH): Introduces hydrogen-bonding capability and modulates electronic properties.

-

Methoxycarbonyl (-COOCH): Enhances steric bulk and influences solubility.

The SMILES notation precisely encodes this arrangement .

Computational Chemistry Insights

Key physicochemical parameters derived from computational models include:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 95.86 Ų |

| LogP (Partition Coefficient) | -0.8886 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 3 |

These metrics suggest moderate polarity and solubility, with TPSA indicating significant surface area for intermolecular interactions .

Synthesis and Manufacturing

Production Specifications

Commercial batches of the compound are typically synthesized to 95% purity, as indicated by analytical chromatography. Key manufacturing details include:

-

Storage: Sealed containers at 2–8°C under dry conditions.

-

Shipping: Stable at room temperature within continental U.S., though variability may occur in other regions .

Quality Control Protocols

Quality assurance requires cross-referencing product (Cat. No. CS-0179015) and batch numbers, ensuring consistency across synthetic routes .

| Precautionary Measure | Code |

|---|---|

| Post-exposure skin wash | P264 |

| Eye rinse protocol | P305+P351+P338 |

| Contamination avoidance | P280 |

Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .

Applications in Research

Role in Suzuki-Miyaura Coupling

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds in the presence of palladium catalysts. The methoxycarbonyl group in this derivative may stabilize intermediates or modulate reactivity in such transformations .

Comparative Analysis with Related Boronic Acids

(3,5-Bis(trifluoromethyl)phenyl)boronic Acid

A structurally distinct boronic acid (CAS 73852-19-4) features trifluoromethyl groups, enhancing lipophilicity () and metabolic stability compared to the acetamido/methoxycarbonyl variant. Such differences underscore the tunability of boronic acids for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume